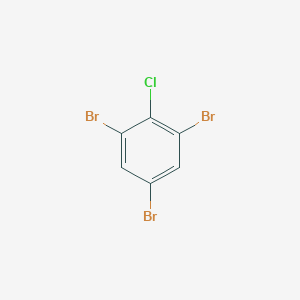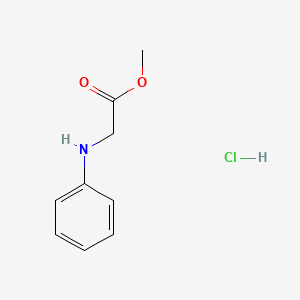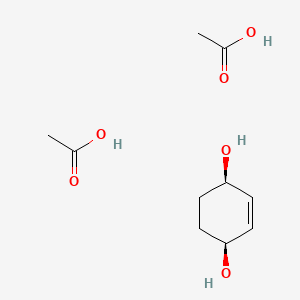
1,3,5-Tribromo-2-chlorobenzene
Vue d'ensemble
Description
1,3,5-Tribromo-2-chlorobenzene is a useful research compound. Its molecular formula is C6H2Br3Cl and its molecular weight is 349.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.73747 g/mol and the complexity rating of the compound is 108. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
1,3,5-Tribromo-2-chlorobenzene is used in the synthesis of complex organometallic compounds. For instance, it reacts with trimethylstannyl sodium to yield polystannylated benzene derivatives, which are further converted into tris- and tetrakis(chloromercurio)benzenes. These compounds' structures, including their spectral properties, have been confirmed through techniques like X-ray crystallography (Rot et al., 2000).
Catalytic Studies
The compound is also important in catalytic studies, particularly in understanding the oxidation behavior of chlorinated benzenes. Catalytic oxidation studies, using compounds like V2O5/TiO2 catalysts, have shed light on how structural and electronic factors of chlorinated benzenes affect their reactivity and oxidation process (Wang et al., 2015).
Application in Organic Synthesis
This compound is utilized in the synthesis of triazidobenzenes, which have applications as photoactive cross-linking reagents in polymer chemistry and as precursors in organic synthesis. These compounds are also significant in the photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).
Environmental Studies
This compound is relevant in environmental studies, particularly in understanding the microbial transformation and dechlorination of chlorinated benzenes. Research on strain CBDB1, a bacterium capable of reductive dechlorination of chlorobenzenes, has provided insights into the biodegradation of such compounds in nature (Adrian et al., 2000).
Electrochemical Studies
Electrochemical studies have examined the reduction of this compound, providing insights into the mechanisms and products of such reactions. These studies have implications for understanding the electrochemical behavior of halogenated compounds (Mubarak & Peters, 1997).
Advanced Catalytic Methods
Advancements incatalytic methods involving this compound have been developed. For instance, new methods for dechlorination of trichlorobenzenes in organic solvents have been catalyzed by palladium on carbon support. This process demonstrates efficient benzene production and offers the potential for reuse of the catalyst system for several cycles, highlighting its industrial applicability (Rodríguez & Lafuente, 2002).
Crystallographic and Solid-State Studies
Crystallographic data for compounds like 1,3,5-tribromobenzene, closely related to this compound, are crucial for understanding their solid-state properties. Such data are important for various applications, including material science and engineering (Belaaraj et al., 1984).
Interaction with Nucleophiles
The reactivity of related chlorobenzene compounds with various nucleophiles has been explored. Studies on the interaction of such compounds provide insights into their chemical behavior, which is essential for developing new synthetic routes and materials (Filatov et al., 2012).
Synthesis of Complex Molecules
The compound is used in the synthesis of complex molecules, such as Rubin's Aldehyde, via efficient reaction pathways. These syntheses highlight the role of this compound in facilitating the production of important chemical intermediates (Holst et al., 2011).
Propriétés
IUPAC Name |
1,3,5-tribromo-2-chlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3Cl/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFICIWNJVNLMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Cl)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744162 | |
| Record name | 1,3,5-Tribromo-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78904-10-6 | |
| Record name | 1,3,5-Tribromo-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B3284543.png)

![[1,1-Biphenyl]-2,6-diol,2-bromo-](/img/structure/B3284560.png)










